

Itacnosertib's Kinase Profile: A Comparative Analysis of ALK2 Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Itacnosertib	
Cat. No.:	B608145	Get Quote

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the kinase inhibitor **Itacnosertib** (also known as K02288 and TP-0184) reveals a high degree of specificity for Activin Receptor-Like Kinase 2 (ALK2), a key player in various cellular processes, including bone formation and cell differentiation. This guide provides an in-depth comparison of **Itacnosertib**'s inhibitory activity against ALK2 versus other kinases, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.

Itacnosertib has been identified as a potent inhibitor of ALK2, a serine/threonine kinase.[1] Dysregulation of ALK2 signaling is implicated in several diseases, making it a critical target for therapeutic intervention.[2][3] Understanding the selectivity of kinase inhibitors like **Itacnosertib** is paramount for developing targeted therapies with minimal off-target effects.

Quantitative Analysis of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Itacnosertib** against a panel of kinases, demonstrating its potent and selective inhibition of ALK2.

Kinase Target	Itacnosertib (K02288) IC50 (nM)	Reference(s)
ALK2 (ACVR1)	1.1 - 8	[1][4][5][6][7]
ALK1	1.8	[4][5][7]
ALK3	5 - 34	[5][8]
ALK5 (TGFβR1)	321	[8]
ALK6	6.4	[4][5][7]
FLT3	Potent inhibition (IC50 < 25 nM in cells)	[9]
JAK2	8540	[1][6]

Note: IC50 values can vary between different experimental setups.

The data clearly indicates that **Itacnosertib** is a highly potent inhibitor of ALK2, with significantly lower activity against other related kinases such as ALK5 and JAK2. Its activity against ALK1 and ALK6 is also notable, suggesting a degree of selectivity for the BMP type I receptors.

Experimental Methodologies

The determination of kinase inhibitor specificity relies on robust and reproducible experimental protocols. Below are detailed methodologies for commonly employed in vitro kinase assays.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay quantifies the binding of an inhibitor to a kinase.

Principle: The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. A fluorescently labeled ATP-competitive tracer molecule also binds to the kinase's active site. When both are bound, FRET occurs between the Eu-donor and the

tracer-acceptor. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the emission signal.

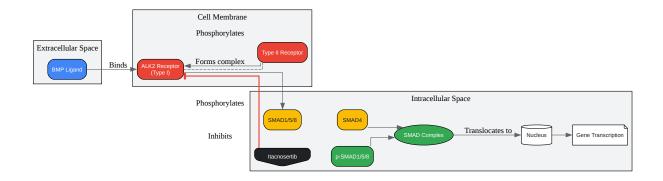
Protocol:

- Compound Preparation: Serially dilute the test compound (e.g., Itacnosertib) in an appropriate buffer (e.g., 1x Kinase Buffer A: 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to achieve a range of concentrations.[10]
- Kinase/Antibody Mixture Preparation: Prepare a solution containing the target kinase (e.g., ALK2) and the Eu-labeled anti-tag antibody at 2x the final desired concentration in the assay buffer.[11]
- Tracer Solution Preparation: Prepare a solution of the fluorescently labeled kinase tracer at 4x the final desired concentration in the assay buffer.[11]
- Assay Plate Setup: In a 384-well plate, add the following to each well:
 - 4 μL of the serially diluted compound.[11]
 - 8 μL of the kinase/antibody mixture.[11]
 - 4 μL of the tracer solution.[11]
- Incubation: Incubate the plate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.[11]
- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for the tracer).
- Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KinomeScan® Profiling

This method assesses the binding of a test compound against a large panel of kinases.

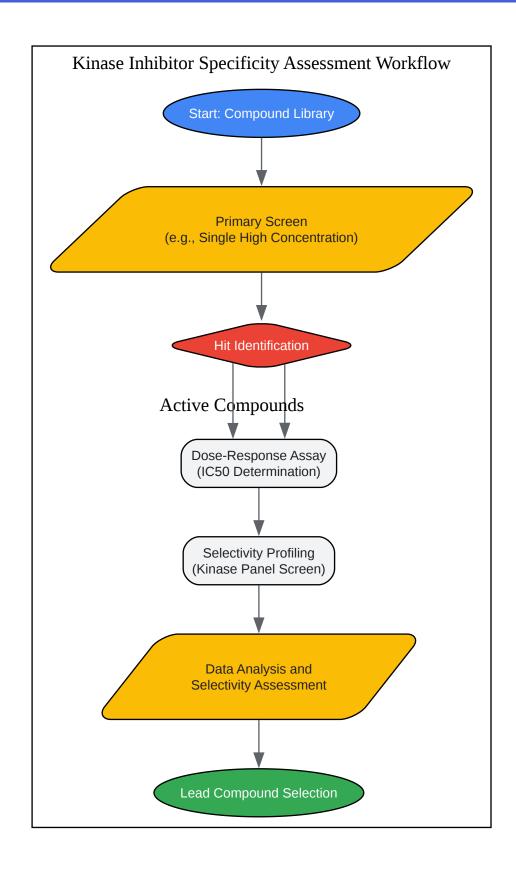
Principle: The KINOMEscan® platform utilizes a competition binding assay. Kinases are fused to a DNA tag and immobilized on a solid support. The test compound is incubated with the kinase panel in the presence of an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A compound that binds to a kinase will prevent it from binding to the immobilized ligand, resulting in a lower amount of that kinase detected.


General Procedure:

- A test compound is incubated with a panel of over 400 human kinases.
- The ability of the compound to displace a proprietary, immobilized ligand from the kinase active site is measured.
- The amount of kinase bound to the immobilized ligand is quantified by qPCR.
- Results are typically reported as the percentage of the kinase remaining bound to the immobilized ligand in the presence of the test compound, from which binding affinity (Kd) or percent inhibition can be derived.

Visualizing the Molecular Context

To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the ALK2 signaling pathway and a typical workflow for assessing kinase inhibitor specificity.



Click to download full resolution via product page

Caption: ALK2 Signaling Pathway and Itacnosertib's Point of Inhibition.

Click to download full resolution via product page

Caption: Workflow for Assessing Kinase Inhibitor Specificity.

In conclusion, the available data strongly supports **Itacnosertib** as a potent and selective inhibitor of ALK2. Its favorable selectivity profile, particularly when compared to other kinases like JAK2, makes it a valuable tool for researchers studying ALK2-mediated signaling pathways and a promising candidate for further therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of **Itacnosertib** and other kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 3. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. A New Class of Small Molecule Inhibitor of BMP Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itacnosertib | TP-0184 | ALK-2/FLT3/JAK inhibitor | TargetMol [targetmol.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Itacnosertib's Kinase Profile: A Comparative Analysis of ALK2 Specificity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608145#assessing-the-specificity-of-itacnosertib-for-alk2-over-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com